Synthetic Accessibility: A Reproducible 73.4% Yield from Nitro Precursor Under Mild Reduction Conditions
The synthesis of 7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one from its nitro precursor (2,2-dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one, CAS 85160-83-4) proceeds with a reproducible yield of 73.4% using an iron-mediated reduction in an ethanol/water solvent system . This yield is explicitly documented in the primary literature and provides a reliable benchmark for process chemists. While alternative reduction methods (e.g., catalytic hydrogenation) may offer comparable yields, the iron/ammonium chloride method is robust, scalable, and avoids the need for specialized hydrogenation equipment, offering a practical advantage for academic labs and early-stage development.
| Evidence Dimension | Chemical synthesis yield |
|---|---|
| Target Compound Data | 73.4% isolated yield |
| Comparator Or Baseline | Typical nitro-to-amine reduction yields for similar heterocycles range from 60-85% (class-level baseline); no direct head-to-head comparator identified in the available literature. |
| Quantified Difference | Not applicable for direct comparison; represents a well-defined, experimentally verified synthetic benchmark. |
| Conditions | Reduction of 2,2-dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one with Fe/NH₄Cl in EtOH:H₂O (3:1) at 90°C for 1-2 hours. |
Why This Matters
This defined and reproducible yield de-risks synthetic planning and cost estimation for research programs requiring multi-gram quantities of the intermediate, directly impacting procurement decisions.
